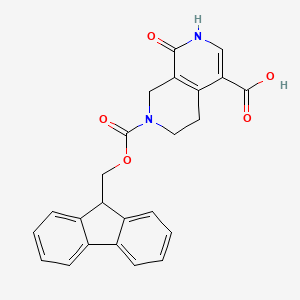

7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid (commonly referred to as Fmoc-naphthyridine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of Fmoc-naphthyridine is C24H20N2O5, with a molecular weight of 416.4 g/mol. The structure features a naphthyridine core modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis and drug development.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit notable antimicrobial properties. A study highlighted that various naphthyridine derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| 7-(3-amino-2-methyl-1-azetidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-naphthyridine | Staphylococcus aureus | High |

| 7-(1-aminocyclopropyl)-6-fluoro-naphthyridine | Pseudomonas aeruginosa | Moderate |

| 7-(3-amino-2-methyl-1-pyrrolidinyl)-naphthyridine | Klebsiella pneumoniae | High |

These compounds function primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription .

Antitubercular Activity

Another significant aspect of Fmoc-naphthyridine derivatives is their antitubercular activity. Some derivatives have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB), outperforming traditional treatments like isoniazid in reducing bacterial load in animal models .

The mechanism by which Fmoc-naphthyridine exerts its biological effects involves interaction with specific molecular targets:

- DNA Gyrase Inhibition : By binding to DNA gyrase, Fmoc-naphthyridine derivatives prevent the supercoiling necessary for DNA replication.

- Topoisomerase IV Inhibition : Similar to gyrase inhibition, targeting topoisomerase IV disrupts the separation of replicated DNA strands.

Case Studies

Several case studies have documented the efficacy of naphthyridine derivatives in clinical settings:

- Clinical Trials : A trial involving a fluorinated naphthyridine derivative demonstrated significant improvement in patients with community-acquired pneumonia caused by resistant bacterial strains .

- In Vivo Studies : Animal studies have shown that specific derivatives significantly decrease bacterial counts in lung tissues infected with MDR-TB .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is utilized in the development of novel pharmaceutical agents due to its naphthyridine core, which is known for its biological activity. It has been studied for:

- Antibacterial Activity : The naphthyridine derivatives exhibit broad-spectrum antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of other heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the creation of new derivatives with enhanced pharmacological properties .

Radiolabeling for Imaging Studies

Recent studies have explored the use of derivatives of this compound in radiolabeling for Positron Emission Tomography (PET) imaging. The ability to modify the compound for specific targeting in imaging studies opens avenues for research in neuropharmacology and oncology .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of naphthyridine derivatives, including those derived from 7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid. Results indicated that these compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to interfere with bacterial DNA synthesis .

Case Study 2: Synthesis Pathways

Research focused on synthesizing new derivatives from the parent compound using various chemical reactions such as cyclization and functional group transformations. This study highlighted the versatility of the compound as a building block for creating complex molecules with potential therapeutic applications .

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

7-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c27-22-20-12-26(10-9-18(20)19(11-25-22)23(28)29)24(30)31-13-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-8,11,21H,9-10,12-13H2,(H,25,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAITLKEMMZCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CNC2=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.